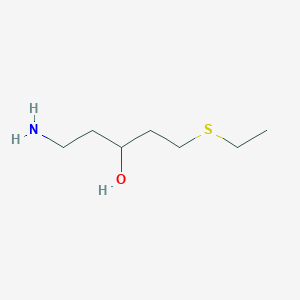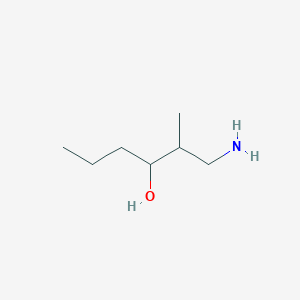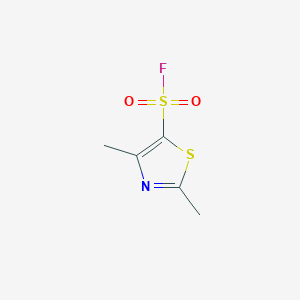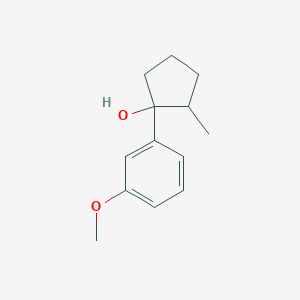![molecular formula C8H18N2O2 B13192181 2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)
2-{[2-(Diethylamino)ethyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Diethylamino)ethyl]amino}acetic acid is a chemical compound with the molecular formula C8H18N2O2 It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an aminoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethylamino)ethyl]amino}acetic acid typically involves the reaction of diethylamine with ethyl bromoacetate, followed by hydrolysis. The general synthetic route can be summarized as follows:
Reaction of Diethylamine with Ethyl Bromoacetate: Diethylamine reacts with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form ethyl 2-{[2-(diethylamino)ethyl]amino}acetate.
Hydrolysis: The ester group in ethyl 2-{[2-(diethylamino)ethyl]amino}acetate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Diethylamino)ethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Diethylamino)ethyl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its amino acid-like structure.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 2-{[2-(Diethylamino)ethyl]amino}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s ability to penetrate biological membranes, while the aminoacetic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)acetic acid: Similar structure but with dimethylamino instead of diethylamino.
2-(Diethylamino)ethanol: Contains an ethanol group instead of an aminoacetic acid moiety.
N,N-Diethylglycine: Another amino acid derivative with a diethylamino group.
Uniqueness
2-{[2-(Diethylamino)ethyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-9-7-8(11)12/h9H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NNQSCFRKXRXDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)






